molecular formula C21H19ClF3N3O2 B14997468 4-(4-chlorophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-6-(trifluoromethyl)pyrimidin-2-amine

4-(4-chlorophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-6-(trifluoromethyl)pyrimidin-2-amine

Cat. No.: B14997468
M. Wt: 437.8 g/mol
InChI Key: QWDFDEAJIWHMPP-UHFFFAOYSA-N
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Description

4-(4-chlorophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-6-(trifluoromethyl)pyrimidin-2-amine is a complex organic compound characterized by its unique structure, which includes a pyrimidine ring substituted with chlorophenyl, dimethoxyphenyl, and trifluoromethyl groups

Preparation Methods

The synthesis of 4-(4-chlorophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-6-(trifluoromethyl)pyrimidin-2-amine typically involves multi-step organic reactions. The synthetic route often starts with the preparation of intermediate compounds, which are then subjected to various reaction conditions to achieve the final product. Common reagents used in these reactions include chlorophenyl derivatives, dimethoxyphenyl derivatives, and trifluoromethylating agents. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction environments.

Chemical Reactions Analysis

This compound undergoes several types of chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the functional groups present in the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of different substituted products.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-(4-chlorophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-6-(trifluoromethyl)pyrimidin-2-amine has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including its interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development.

    Industry: It may be used in the development of new materials or as a precursor in the synthesis of industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(4-chlorophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-6-(trifluoromethyl)pyrimidin-2-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules, leading to various biological effects. The pathways involved in its mechanism of action are complex and depend on the specific context in which the compound is used.

Comparison with Similar Compounds

When compared to similar compounds, 4-(4-chlorophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-6-(trifluoromethyl)pyrimidin-2-amine stands out due to its unique combination of functional groups. Similar compounds may include other pyrimidine derivatives with different substituents, such as:

These compounds may share some chemical properties but differ in their specific applications and biological activities.

Properties

Molecular Formula

C21H19ClF3N3O2

Molecular Weight

437.8 g/mol

IUPAC Name

4-(4-chlorophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-6-(trifluoromethyl)pyrimidin-2-amine

InChI

InChI=1S/C21H19ClF3N3O2/c1-29-17-8-3-13(11-18(17)30-2)9-10-26-20-27-16(12-19(28-20)21(23,24)25)14-4-6-15(22)7-5-14/h3-8,11-12H,9-10H2,1-2H3,(H,26,27,28)

InChI Key

QWDFDEAJIWHMPP-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CCNC2=NC(=CC(=N2)C(F)(F)F)C3=CC=C(C=C3)Cl)OC

Origin of Product

United States

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